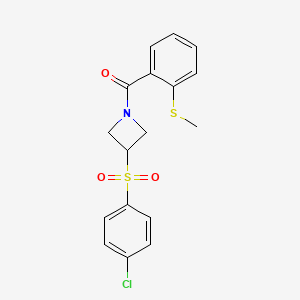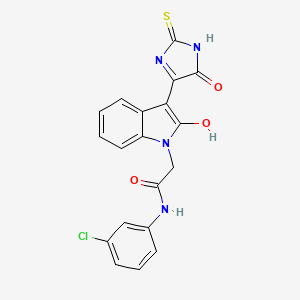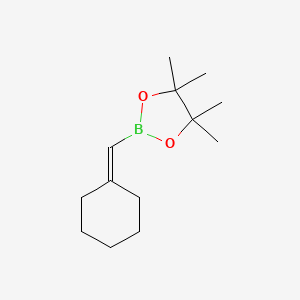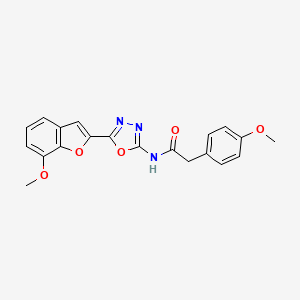amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea CAS No. 477865-70-6](/img/structure/B2926983.png)
N-{2-[[(4-chloroanilino)carbonyl](3-chlorobenzyl)amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[[(4-chloroanilino)carbonyl](3-chlorobenzyl)amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C30H26Cl4N4O2 and its molecular weight is 616.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed methodologies for synthesizing various urea derivatives, including compounds with similar structural motifs to N-{2-[(4-chloroanilino)carbonylamino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea. These methodologies often involve the reaction of specific isocyanates with amines under controlled conditions. For instance, the synthesis of unsymmetrical ureas by sulfur-assisted carbonylation with carbon monoxide and oxidation with molecular oxygen under mild conditions demonstrates the chemical versatility and reactivity of urea derivatives in synthesizing potentially biologically active compounds (Mizuno, Nakai, & Mihara, 2009).
Biological Activities
Urea derivatives have been explored for their biological activities, including as potential plant growth regulators and insecticides. The synthesis and preliminary biological activity tests of novel urea derivatives have shown that some compounds exhibit good activity as plant growth regulators, highlighting the potential agricultural applications of these compounds (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Additionally, certain urea derivatives have been evaluated for their insecticidal properties, indicating a novel mode of action that interferes with cuticle deposition in insects, suggesting their potential as new insecticides (Mulder & Gijswijt, 1973).
Antineoplastic and Antimonoamineoxidase Properties
The exploration of new benzo[H]quinazoline derivatives synthesized from urea compounds for their antineoplastic and antimonoamineoxidase properties exemplifies the therapeutic potential of these molecules. This research highlights the ongoing search for new compounds with significant biological activities that could contribute to the development of new medications or therapeutic approaches (Markosyan et al., 2010).
Anion Coordination Chemistry
Urea derivatives also play a role in anion coordination chemistry, where their ability to form complexes with inorganic oxo-acids has been reported. Such complexes are of interest for understanding molecular interactions and designing new materials with specific chemical properties (Wu et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoyl-[(3-chlorophenyl)methyl]amino]ethyl]-1-[(3-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26Cl4N4O2/c31-23-7-11-27(12-8-23)35-29(39)37(19-21-3-1-5-25(33)17-21)15-16-38(20-22-4-2-6-26(34)18-22)30(40)36-28-13-9-24(32)10-14-28/h1-14,17-18H,15-16,19-20H2,(H,35,39)(H,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTPYHXBDUIMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(CCN(CC2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Cl4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2926903.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide](/img/structure/B2926905.png)
![3-methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2926906.png)
![Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2926909.png)
![2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide](/img/structure/B2926910.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2926914.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2926916.png)
![3-phenyl-2-[2-(trifluoromethyl)benzyl]-1H-inden-1-one](/img/structure/B2926919.png)


